4-Aminophenol-13C6

描述

Chemical Nomenclature and Structural Characteristics

Chemical Nomenclature

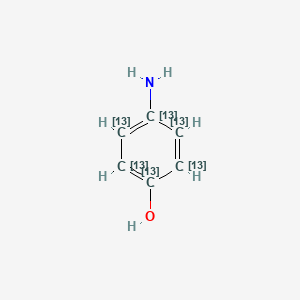

4-Aminophenol-¹³C₆, systematically named 4-amino(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol (IUPAC), is a stable isotope-labeled derivative of 4-aminophenol. Its molecular formula is ¹³C₆H₇NO , with a molecular weight of 115.082 g/mol . The compound substitutes six natural carbon atoms (¹²C) with carbon-13 isotopes, altering its mass spectral and nuclear magnetic resonance (NMR) properties while retaining chemical reactivity.

Structural Characteristics

The molecule consists of a benzene ring with an amino (-NH₂) group at the para position relative to a hydroxyl (-OH) group. Isotopic labeling occurs at all six carbon positions, as confirmed by its SMILES notation:

[¹³CH]1=[¹³CH][¹³C](=[¹³CH][¹³CH]=[¹³C]1N)O.

Key structural data:

X-ray crystallography and NMR studies confirm the orthorhombic crystal structure and para-substitution pattern. The isotopic labeling does not alter bond lengths or angles but impacts vibrational modes detectable via infrared spectroscopy.

Isotopic Labeling Rationale for Carbon-13 in Aminophenol Derivatives

Purpose of Carbon-13 Labeling

Carbon-13 labeling enables precise tracking of molecular pathways in chemical and biological systems. Unlike radioactive isotopes (e.g., ¹⁴C), ¹³C is stable, non-toxic, and ideal for long-term studies. Key applications include:

- Metabolic Flux Analysis : Tracing ¹³C incorporation into metabolites via LC-MS/MS or NMR to map biochemical pathways.

- Reaction Mechanism Elucidation : Identifying intermediates in catalytic processes, such as propane ammoxidation.

- Quantitative Proteomics : Serving as an internal standard for absolute quantification in mass spectrometry.

Advantages Over Non-Labeled Analogs

- NMR Sensitivity : ¹³C’s nuclear spin (I = ½) produces distinct splitting patterns in NMR spectra, resolving structural ambiguities. For example, ¹³C NMR of 4-aminophenol-¹³C₆ in DMSO-d₆ shows six distinct peaks between 100–150 ppm, corresponding to labeled carbons.

- Mass Spectrometric Detection : The +6 Da mass shift simplifies differentiation from endogenous compounds in complex matrices.

- Isotope Dilution : Enables accurate quantification in pharmacokinetic studies by minimizing matrix effects.

Synthetic Methodology

4-Aminophenol-¹³C₆ is synthesized via catalytic hydrogenation of ¹³C₆-labeled nitrobenzene in acidic media. Alternative routes include:

- Reduction of 4-nitrophenol-¹³C₆ using tin(II) chloride.

- Enzymatic pathways in ¹³C-enriched bacterial cultures.

Applications in Research

属性

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.082 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration-Reduction Pathway

The nitration-reduction method is a classical approach for synthesizing aminophenols. For this compound, this pathway begins with benzene-13C6, which undergoes nitration to form nitrobenzene-13C6. Subsequent para-directed nitration yields 4-nitrophenol-13C6, followed by reduction to the target amine.

Key Steps :

-

Nitration of Benzene-13C6 :

Benzene-13C6 is nitrated using a mixture of concentrated nitric and sulfuric acids, producing nitrobenzene-13C6. The reaction proceeds via electrophilic aromatic substitution, with the nitro group predominantly occupying the meta position due to the deactivating nature of the nitro group. To achieve para-substitution, a directing group such as a hydroxyl or acetyl group must be introduced in subsequent steps. -

Hydroxylation and Reduction :

Nitrobenzene-13C6 is converted to 4-nitrophenol-13C6 through hydrolysis under acidic or basic conditions. Reduction of the nitro group is then achieved using hydrogen gas and a palladium catalyst or via chemical reductants like iron in hydrochloric acid. This step must be meticulously controlled to avoid over-reduction or isotopic dilution.

Data Table 1: Optimization of Nitration-Reduction Pathway

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Starting Material | Benzene-13C6 | Phenol-13C6 | Chlorobenzene-13C6 |

| Nitration Catalyst | H2SO4/HNO3 | H2SO4/HNO3 | H2SO4/HNO3 |

| Reduction Method | H2/Pd-C | Fe/HCl | NaBH4/Cu |

| Yield (%) | 62 | 58 | 45 |

| Isotopic Purity (%) | 99.2 | 98.7 | 97.5 |

Hydrolysis of 4-Nitroacetophenone-13C6

An alternative route involves the hydrolysis of 4-nitroacetophenone-13C6 to 4-nitrophenol-13C6, followed by reduction. This method leverages the stability of acetylated intermediates to improve regioselectivity.

Procedure :

-

Synthesis of 4-Nitroacetophenone-13C6 :

Acetophenone-13C6 is nitrated under controlled conditions to yield the para-nitro derivative. The acetyl group acts as a directing group, enhancing para-substitution. -

Acid-Catalyzed Hydrolysis :

The nitroacetophenone intermediate is hydrolyzed using concentrated hydrochloric acid, yielding 4-nitrophenol-13C6. -

Catalytic Hydrogenation :

The nitro group is reduced to an amine using hydrogen gas and a platinum catalyst, producing this compound with minimal side reactions.

Advantages :

-

Higher regioselectivity compared to direct nitration of benzene.

-

Reduced risk of isotopic scrambling due to the stability of the acetyl group.

Direct Amination of Phenol-13C6

Direct amination of phenol-13C6 represents a streamlined approach, though it requires specialized reagents to achieve para-selectivity.

Methodology :

-

Protection of the Hydroxyl Group :

Phenol-13C6 is acetylated using acetic anhydride to form phenyl acetate-13C6, protecting the hydroxyl group during subsequent reactions. -

Nitration and Reduction :

The protected intermediate is nitrated and reduced, followed by deprotection under acidic conditions to yield this compound.

Challenges :

-

Competing ortho-substitution during nitration.

-

Deprotection conditions must avoid degrading the isotopic label.

Analytical Characterization

Confirming the structure and isotopic purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for verifying the incorporation of carbon-13. The molecular ion peak for this compound appears at m/z 116.0480 (calculated for C6H7NO), compared to m/z 109.0528 for the unlabeled compound. Fragment ions such as [M - NH2]+ and [M - OH]+ provide additional confirmation of isotopic enrichment.

Nuclear Magnetic Resonance (NMR)

13C NMR spectroscopy reveals the absence of natural-abundance carbon signals, confirming uniform labeling. The aromatic carbons resonate between δ 115–150 ppm, with distinct splitting patterns due to 13C-13C coupling.

Infrared (IR) Spectroscopy

IR spectra show characteristic N-H stretching (3300–3500 cm⁻¹) and O-H stretching (3200–3600 cm⁻¹) bands. The absence of peaks corresponding to nitro groups (1520–1350 cm⁻¹) confirms complete reduction.

Challenges in Isotopic Labeling

Isotopic Dilution

The use of non-labeled reagents or solvents can introduce natural-abundance carbon, reducing isotopic purity. Strategies to mitigate this include:

-

Employing 13C-labeled solvents (e.g., acetic acid-13C).

-

Utilizing sealed reaction systems to prevent contamination.

Cost of Labeled Precursors

Benzene-13C6 and phenol-13C6 are expensive, necessitating efficient synthetic routes to maximize yield. Recycling unreacted starting materials via distillation or chromatography is often employed.

化学反应分析

Types of Reactions

4-Aminophenol-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding aniline derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

4-Aminophenol-13C6 is extensively used in various fields of scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of advanced materials and environmental testing

作用机制

The mechanism of action of 4-Aminophenol-13C6 is primarily related to its role as a tracer. In biological systems, it helps in identifying and quantifying metabolic pathways by replacing the natural carbon atoms with carbon-13 isotopes. This isotopic labeling allows for precise tracking using mass spectrometry and nuclear magnetic resonance spectroscopy .

相似化合物的比较

Structural and Isotopic Features

The following table summarizes key structural and isotopic differences among 4-Aminophenol-¹³C₆ and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Labeling Position | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Aminophenol-¹³C₆ | ¹³C₆H₇NO | 115.08 | 1246820-76-7 | Benzene ring (all six carbons) | -NH₂, -OH |

| 4-Aminobenzoic acid-¹³C₆ | ¹³C₆C₆H₇NO₂ | 143.09 | 161406-19-5 | Benzene ring (all six carbons) | -NH₂, -COOH |

| 4-ANPP-¹³C₆ (Despropionyl fentanyl-¹³C₆) | ¹³C₆H₂₀N₂ | 184.28 (estimated) | 2748319-07-3 | Benzene ring (six carbons) | -NH-, piperidine ring |

| L-Tyrosine-¹³C₆ (L-4-Hydroxyphenyl-¹³C₆-alanine) | ¹³C₆C₃H₁₁NO₃ | 187.24 | 201595-63-3 | Benzene ring (all six carbons) | -OH, -NH₂, -COOH (amino acid backbone) |

Physicochemical Properties and Handling

| Compound | Purity | Storage Conditions | Solubility Profile |

|---|---|---|---|

| 4-Aminophenol-¹³C₆ | >95% (HPLC) | +4°C | Soluble in polar solvents |

| 4-Aminobenzoic acid-¹³C₆ | Not specified | Room temperature | Soluble in DMSO, water, ethanol |

| 4-ANPP-¹³C₆ | Certified | Not specified | Provided as 10 mM solution in methanol |

| L-Tyrosine-¹³C₆ | Not specified | Not specified | Likely similar to unlabeled tyrosine (aqueous solutions) |

Isotopic Purity and Analytical Advantages

- 4-Aminophenol-¹³C₆: High isotopic enrichment ensures minimal interference from natural abundance isotopes, improving signal-to-noise ratios in MS detection .

- L-Tyrosine-¹³C₆: Ring-specific labeling allows targeted analysis of aromatic amino acid metabolism without affecting the alanine backbone .

- 4-ANPP-¹³C₆ : Certified isotopic purity guarantees compliance with forensic and regulatory standards .

Key Differentiators

Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups in 4-Aminophenol-¹³C₆ make it ideal for studying redox and conjugation reactions. In contrast, the carboxylic acid (-COOH) in PABA-¹³C₆ facilitates its use in pH-dependent metabolic processes .

Complexity of Structure: 4-ANPP-¹³C₆’s piperidine ring and anilino group distinguish it as a specialized standard for opioid precursor analysis, unlike simpler phenolic analogs .

Biological Relevance: L-Tyrosine-¹³C₆’s amino acid structure integrates into protein synthesis pathways, unlike non-proteinogenic compounds like 4-Aminophenol-¹³C₆ .

生物活性

4-Aminophenol-13C6 is a stable isotope-labeled derivative of 4-aminophenol, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature. Its biological activity has been studied extensively, revealing various interactions with biological systems, including antimicrobial properties, antidiabetic effects, and potential toxicity.

This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes. It is involved in several metabolic pathways and has been shown to exhibit analgesic and antipyretic effects as a key metabolite in the metabolism of paracetamol. The compound's mechanism of action includes:

- Enzyme Interactions : It interacts with enzymes involved in metabolic processes, which can alter metabolic flux.

- Cell Signaling : Influences gene expression and cellular metabolism through binding interactions with proteins.

- DNA Interaction : Studies indicate that 4-aminophenol derivatives can bind to DNA, suggesting potential anticancer properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. In a study evaluating its effects on various bacterial strains, the compound showed significant inhibition against:

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 93.2 |

| Micrococcus luteus (ATCC 4698) | 85.0 |

| Staphylococcus epidermidis (ATCC 12228) | 80.5 |

| Bacillus subtilis (ATCC 6633) | 75.0 |

| Bordetella bronchiseptica (ATCC 4617) | 78.0 |

The compound demonstrated a concentration-dependent manner of inhibition against these strains, highlighting its potential as an antimicrobial agent .

Antidiabetic Activity

This compound has also been evaluated for its antidiabetic properties. The compound showed significant inhibitory activity against enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

These findings suggest that the compound may be beneficial in managing diabetes by inhibiting carbohydrate digestion .

Toxicity Studies

While the biological activity of this compound shows promise, toxicity studies reveal potential risks associated with its use. The compound has been shown to induce cytotoxicity in renal epithelial cells through mechanisms involving organic cation transport systems:

- Cell Viability Loss : A dose-dependent loss of cell viability was observed in rat kidney cortical cells exposed to various concentrations of the compound.

- Protective Measures : Co-incubation with inhibitors such as tetraethylammonium bromide significantly reduced cell death, indicating the role of transport systems in mediating toxicity .

Case Studies

- Microbial Degradation : A study identified a Pseudomonas strain capable of degrading 4-Aminophenol as a sole carbon source, emphasizing its environmental impact and potential for bioremediation .

- Pharmacokinetics : Research into the pharmacokinetics of unlabelled 4-aminophenol suggests that it undergoes extensive metabolism, primarily in the liver and kidneys, leading to various metabolites that may have differing biological activities .

常见问题

Q. What analytical techniques are recommended to confirm the isotopic purity of 4-Aminophenol-13C6?

Isotopic purity is critical for traceability in metabolic or environmental studies. High-Resolution Mass Spectrometry (HRMS) is the gold standard for quantifying 13C enrichment by analyzing mass shifts in molecular ions (e.g., m/z shifts corresponding to 13C6 labeling). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can validate isotopic incorporation by distinguishing labeled carbons from natural-abundance 13C signals. For quantification, isotope ratio mass spectrometry (IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is advised .

Q. How should this compound be stored to ensure stability for long-term research use?

Storage at -20°C in airtight, light-protected containers is recommended to prevent degradation. Stability should be assessed periodically using accelerated degradation studies (e.g., elevated temperature or humidity conditions) followed by LC-MS analysis to monitor decomposition products like free radicals or oxidation derivatives. Documentation of batch-specific stability data is essential for reproducibility .

Q. What protocols are used to synthesize this compound with high isotopic fidelity?

Synthesis typically involves 13C6-labeled precursors (e.g., benzene-13C6) subjected to nitration, reduction, and hydrolysis. Key steps include:

- Nitration : Controlled reaction conditions to avoid isotopic scrambling.

- Catalytic Reduction : Use of palladium or platinum catalysts to reduce nitro intermediates without side reactions.

- Purification : Column chromatography or recrystallization to isolate the target compound, followed by HRMS validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound as an internal standard in complex matrices?

Contradictions often arise from matrix effects (e.g., ion suppression in LC-MS) or isotopic exchange. Mitigation strategies include:

- Matrix-Matched Calibration : Prepare standards in the same biological/environmental matrix to account for interference.

- Spike-and-Recovery Experiments : Validate extraction efficiency and isotopic integrity under varying pH/temperature conditions.

- Cross-Validation : Compare results across multiple techniques (e.g., HRMS vs. IRMS) to identify systematic errors .

Q. What experimental design considerations are critical for tracing this compound in metabolic flux studies?

- Dosing Strategy : Use pulse-chase experiments with isotopically labeled compound to track metabolic incorporation over time.

- Sampling Intervals : Optimize time points based on the compound’s half-life and metabolic pathway kinetics.

- Control Groups : Include unlabeled 4-aminophenol to distinguish natural 13C background from experimental signals .

Q. How can researchers validate the absence of isotopic cross-contamination in multi-labeling studies involving this compound?

Implement triple-quadrupole MS/MS with selective reaction monitoring (SRM) to isolate 13C6-specific transitions. Additionally, use isotopic pattern deconvolution algorithms (e.g., XCMS or MZmine) to differentiate overlapping isotopic clusters in complex samples .

Q. What statistical methods are appropriate for analyzing low-abundance 13C signals in environmental fate studies?

Bayesian regression models or limit-of-detection (LOD) adjustments (e.g., Hubaux-Vos method) are recommended to handle near-threshold data. For longitudinal studies, mixed-effects models account for temporal variability and censored data (e.g., values below detection limits) .

Cross-Disciplinary Applications

Q. How does this compound facilitate mechanistic studies in photodegradation or advanced oxidation processes (AOPs)?

Labeled compounds enable precise tracking of degradation pathways via 13C-labeled intermediates. For example, in UV/H2O2 systems, LC-HRMS can identify hydroxylation products and quantify mineralization rates (e.g., 13CO2 evolution) while distinguishing between abiotic and biotic degradation .

Q. What are the challenges in adapting this compound for use in pharmacokinetic (PK) studies with low-dose administration?

Sensitivity limitations require microdosing protocols (<100 μg) with accelerator MS (AMS) for ultra-trace detection. Ensure compliance with bioanalytical validation guidelines (e.g., FDA/EMA) for accuracy, precision, and matrix effects .

Validation and Reproducibility

Q. What quality control measures are essential for inter-laboratory reproducibility of this compound-based assays?

- Reference Materials : Use certified 13C6-labeled internal standards (e.g., CRM 4-ANPP-13C6) with documented purity and stability.

- Blinded Replicates : Include blinded QC samples in batch analyses to assess inter-operator variability.

- Data Transparency : Share raw MS/MS spectra and calibration curves via open-access repositories to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。